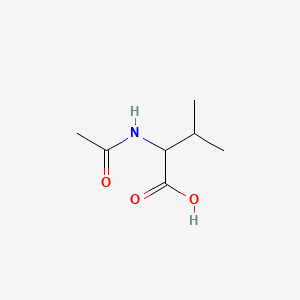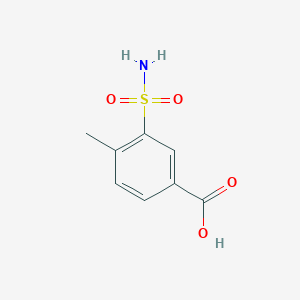
4-Methyl-3-sulfamoylbenzoic acid
概要
説明
4-Methyl-3-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H9NO4S It is a derivative of benzoic acid, characterized by the presence of a methyl group at the 4-position and a sulfamoyl group at the 3-position
作用機序
Target of Action
The primary target of 4-Methyl-3-sulfamoylbenzoic acid is cytosolic phospholipase A2α (cPLA2α) . This enzyme plays a crucial role in the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes .
Mode of Action
This compound acts as an inhibitor of cPLA2α . It interacts with the enzyme, reducing its activity and thereby decreasing the production of arachidonic acid metabolites .
Biochemical Pathways
The inhibition of cPLA2α by this compound affects the arachidonic acid cascade . This cascade leads to the formation of prostaglandins and leukotrienes, which exert a variety of physiological effects . By inhibiting cPLA2α, the compound reduces the production of these metabolites, potentially alleviating the symptoms of inflammatory diseases .
Result of Action
The inhibition of cPLA2α by this compound results in a decrease in the production of arachidonic acid metabolites . This can lead to a reduction in the symptoms of inflammatory diseases, given the role of these metabolites in inflammation .
生化学分析
Biochemical Properties
4-Methyl-3-sulfamoylbenzoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with cytosolic phospholipase A2α (cPLA2α), inhibiting its activity with micromolar potency . This interaction is crucial as cPLA2α is involved in the release of arachidonic acid from phospholipids, which is a precursor for the synthesis of pro-inflammatory eicosanoids. By inhibiting cPLA2α, this compound can potentially reduce inflammation.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of cPLA2α can lead to a decrease in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . This reduction in inflammatory mediators can alter cell signaling pathways and gene expression, ultimately affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. It exerts its effects primarily through the inhibition of cPLA2α. The compound binds to the active site of the enzyme, preventing it from catalyzing the release of arachidonic acid from phospholipids . This inhibition can lead to a decrease in the production of pro-inflammatory eicosanoids, thereby reducing inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation of the compound can occur, which may influence its long-term effects on cellular function. In in vitro and in vivo studies, prolonged exposure to this compound has been shown to result in sustained inhibition of cPLA2α activity and a corresponding decrease in inflammatory mediators.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cPLA2α activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues. It is important to determine the optimal dosage that maximizes the therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to the arachidonic acid cascade. By inhibiting cPLA2α, the compound affects the release of arachidonic acid from phospholipids, which in turn influences the synthesis of eicosanoids such as prostaglandins and leukotrienes . These metabolic pathways play a crucial role in inflammation and other physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is likely to be transported across cell membranes via specific transporters, and it may bind to proteins that facilitate its distribution within the cell . The localization and accumulation of the compound can affect its activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects on enzyme activity and other cellular processes . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
4-Methyl-3-sulfamoylbenzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 3-chlorosulfonyl-4-methylbenzoic acid with ammonia in diethyl ether and water at low temperatures. The reaction proceeds as follows:
Starting Material: 3-chlorosulfonyl-4-methylbenzoic acid.
Reagent: 25% aqueous ammonia.
Solvent: Diethyl ether.
Conditions: The reaction mixture is kept cold (0°C) for 2 hours.
Product: This compound is obtained with a yield of approximately 90%.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization.
化学反応の分析
Types of Reactions
4-Methyl-3-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfamoyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used.
Major Products
Substitution Reactions: Products include various substituted benzoic acid derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
科学的研究の応用
4-Methyl-3-sulfamoylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Utilized in the synthesis of various chemical intermediates and pharmaceuticals.
類似化合物との比較
Similar Compounds
- 3-Sulfamoylbenzoic acid
- 4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid
- 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid
Uniqueness
4-Methyl-3-sulfamoylbenzoic acid is unique due to the specific positioning of the methyl and sulfamoyl groups, which confer distinct chemical properties and biological activities. Its ability to inhibit cPLA2α with micromolar activity sets it apart from other similar compounds .
特性
IUPAC Name |
4-methyl-3-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYIWRQZOYSBNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286329 | |
| Record name | 4-methyl-3-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20532-05-2 | |
| Record name | 20532-05-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-3-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20532-05-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


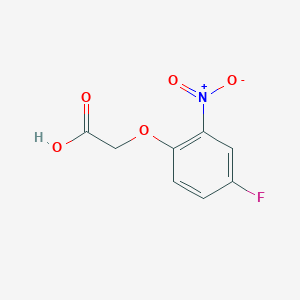
![2-[(3-Chloroanilino)methylidene]propanedinitrile](/img/structure/B1361501.png)



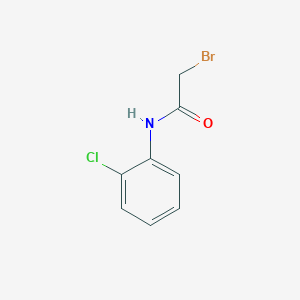

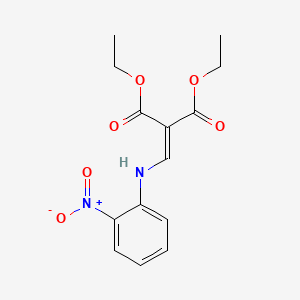

![2-[(Diethylamino)methyl]-4-methoxyphenol](/img/structure/B1361517.png)
![S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate](/img/structure/B1361518.png)
